

Application Notes & Protocols: Lanthanum Chloride Heptahydrate in Cell Culture Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lanthanum chloride heptahydrate*

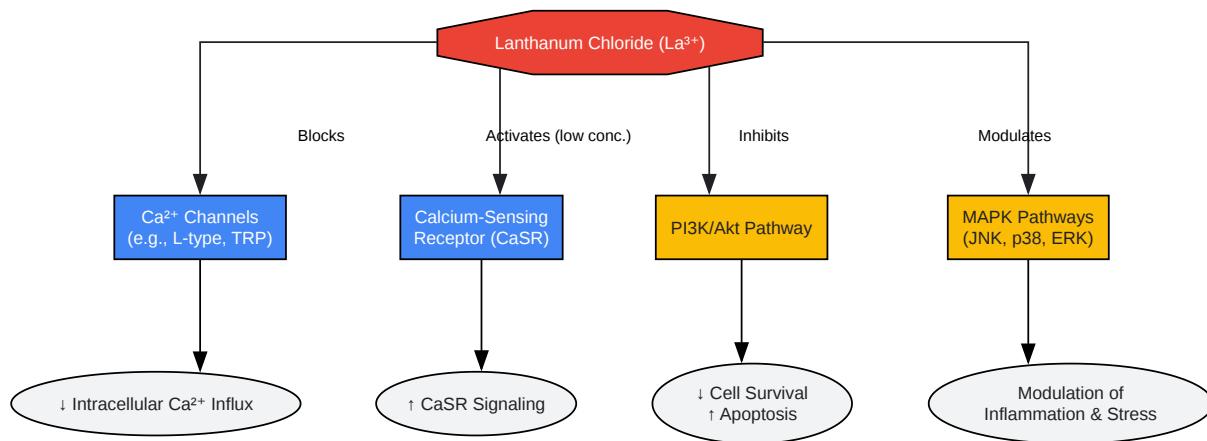
Cat. No.: *B155567*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Lanthanum (III) chloride heptahydrate ($\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$) is a water-soluble salt of the rare earth element lanthanum. In biomedical research, it is primarily utilized as a pharmacological tool due to the similarity in ionic radius between the trivalent lanthanum ion (La^{3+}) and the divalent calcium ion (Ca^{2+}). This property allows La^{3+} to act as a potent, albeit non-specific, antagonist of calcium channels and to interact with other calcium-binding proteins.^{[1][2][3][4]} Its application in cell culture media spans various fields, including oncology, neurobiology, and vascular biology, to modulate calcium-dependent signaling pathways and study cellular responses.^{[5][6][7]}


2. Mechanism of Action

The biological effects of lanthanum chloride in cell culture are multifaceted and primarily stem from its ability to interfere with calcium signaling.

- **Blockade of Calcium Channels:** La^{3+} is widely recognized as a blocker of various divalent cation channels, most notably voltage-gated and receptor-operated calcium channels.^{[3][4][8]} By binding to the external surface of the channel pore, it physically obstructs the influx of Ca^{2+} into the cell, thereby inhibiting downstream calcium-dependent processes.^{[4][9]} It can also inhibit other channels, such as certain members of the Transient Receptor Potential (TRP) family.^[10]

- Calcium-Sensing Receptor (CaSR) Agonism: At nanomolar concentrations, La³⁺ can act as a potent agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[1] This activation can occur even in the absence of calcium and enhances the receptor's sensitivity to extracellular calcium, demonstrating a complex, concentration-dependent interaction with calcium homeostasis.[1]
- Modulation of Signaling Pathways: The disruption of Ca²⁺ homeostasis by LaCl₃ triggers significant alterations in multiple intracellular signaling cascades.
 - PI3K/Akt Pathway: In cancer cells, LaCl₃ has been shown to inactivate the PI3K/Akt survival pathway. This inhibition can enhance the efficacy of chemotherapeutic agents like cisplatin by preventing DNA repair and promoting apoptosis.[11]
 - MAPK Pathways: LaCl₃ can suppress the activation of JNK and p38 MAPK signaling, which is associated with its ability to counteract oxidative stress-induced cellular damage. [12] It can also induce Extracellular signal-Regulated Kinase (ERK) phosphorylation, though the mechanism may vary between cell types.[2]
 - NF-κB Signaling: The effect on NF-κB signaling can be context-dependent. In some models, LaCl₃ induces neuroinflammatory signaling by activating the NF-κB pathway, while in others, it has been shown to downregulate it.[13]
 - Autophagy and ROS: LaCl₃ exposure can lead to an increase in Reactive Oxygen Species (ROS) levels, which in turn can induce autophagy through the modulation of JNK and AKT/mTOR signaling pathways.[14]

Diagram 1: Key Mechanisms of Lanthanum Chloride Action

[Click to download full resolution via product page](#)

Caption: Mechanisms of LaCl₃ in cell culture.

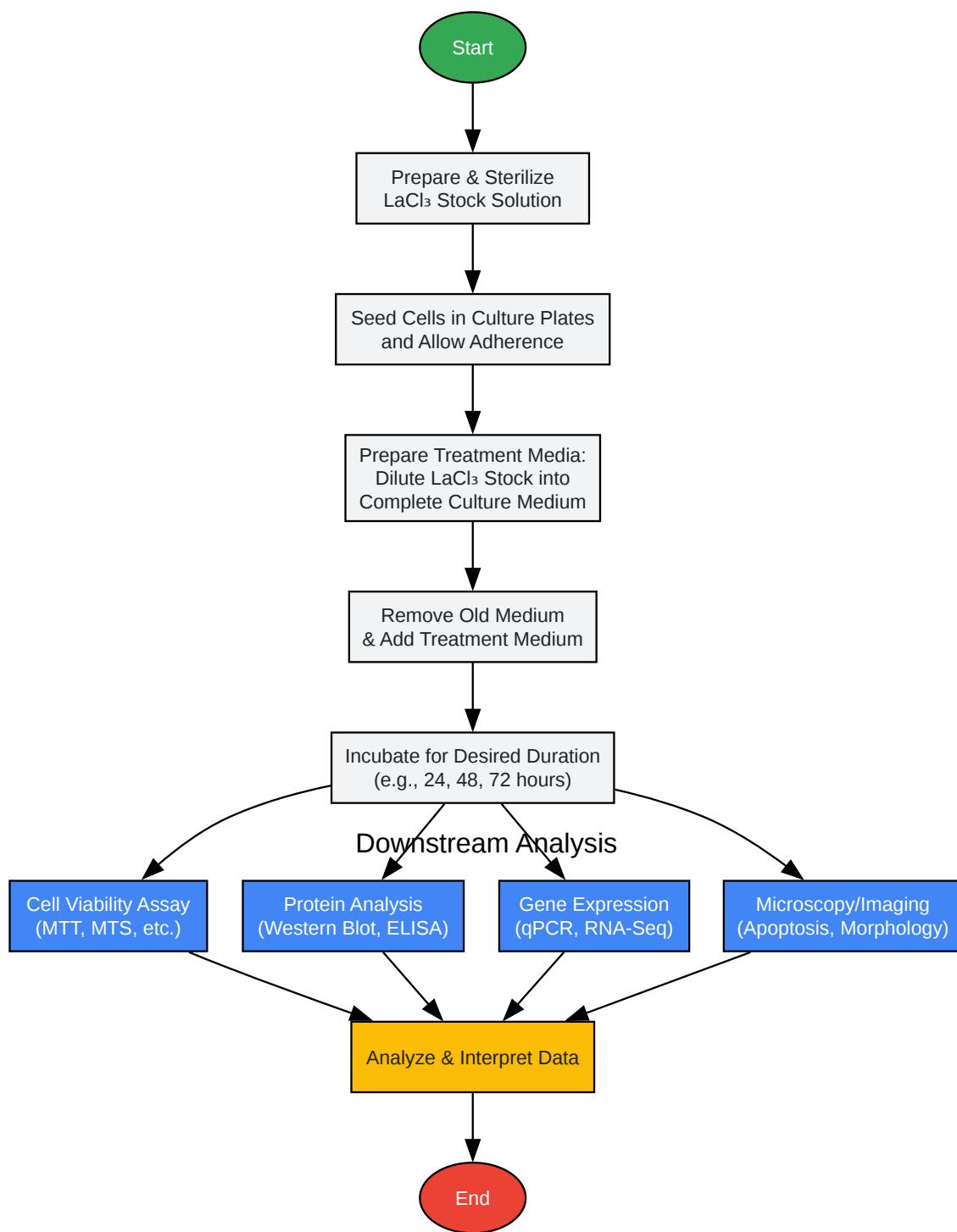
3. Applications & Data Summary

LaCl₃ is used across several research domains. Its effects are highly dependent on the concentration used and the cell type being studied.

- Oncology: LaCl₃ has been investigated for its anti-tumor properties. It can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including ovarian, leukemia, and cervical cancer.^[5] A key application is its use as a chemosensitizer. By inhibiting the PI3K/Akt pathway, LaCl₃ can enhance the cytotoxicity of drugs like cisplatin, particularly in resistant cell lines.^[11]
- Neurobiology: In neuroscience research, LaCl₃ is often used to study the effects of calcium channel blockade on neuronal function. However, it is also known to be neurotoxic at higher concentrations, causing mitochondrial dysfunction, oxidative stress, and inflammation.^[13] It can disrupt the blood-brain barrier and has been shown to cause axon abnormalities by affecting LKB1-MARK2 signaling pathways.^{[6][15]}

- **Vascular Biology:** The effects of LaCl_3 on vascular cells are notably bidirectional. At very low concentrations (e.g., 0.1 μM), it can suppress vascular calcification.^[7] Conversely, at higher concentrations (e.g., 50 μM), it can promote the precipitation of calcium phosphate and induce apoptosis, thereby accelerating calcification.^[7]

Table 1: Quantitative Effects of Lanthanum Chloride in Cell Culture

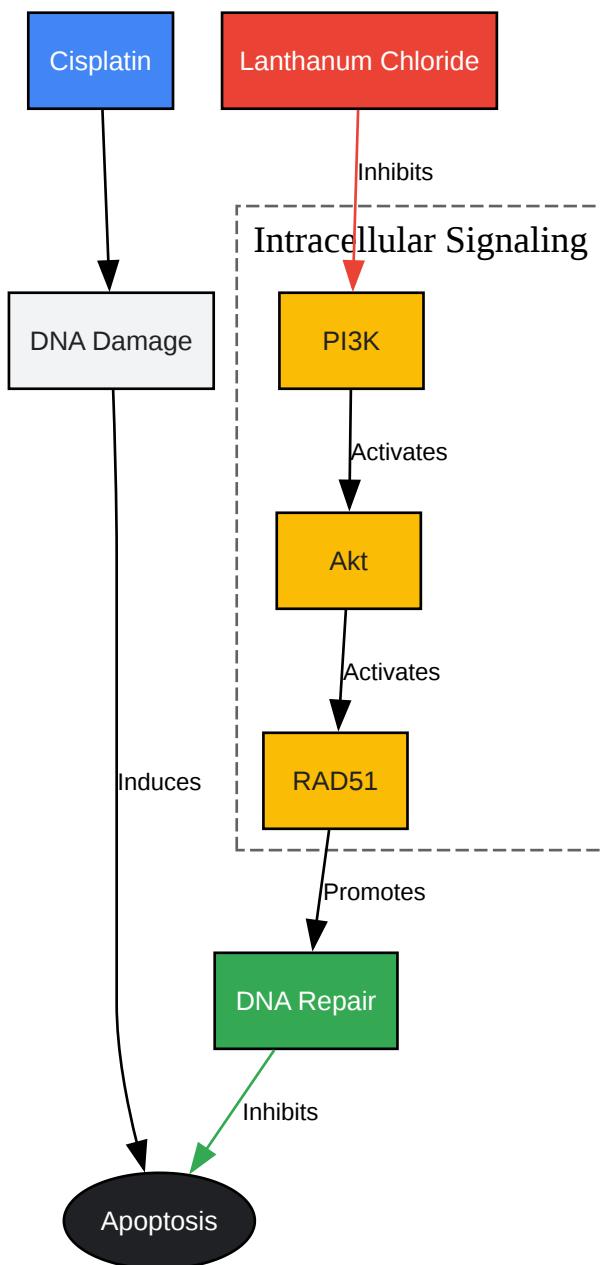

Cell Type	Concentration	Observed Effect	Reference
Ovarian Cancer (SKOV3, SKOV3/DDP)	1.5 μ mol/L	Enhanced cisplatin-induced cell death and apoptosis.	[11]
Ovarian Cancer (COC1, COC1/DDP)	Not specified	Promoted apoptosis and synergized with cisplatin to inhibit tumor growth.	[5]
Murine Cerebral Endothelial (bEnd.3)	0.125 - 0.5 mmol/L	Decreased cell viability, increased intracellular Ca^{2+} , disrupted barrier integrity.	[6]
Bovine Vascular Smooth Muscle Cells	0.1 μ mol/L	Suppressed β -glycerophosphate-induced calcification.	[7]
Bovine Vascular Smooth Muscle Cells	50 μ mol/L	Promoted calcium phosphate precipitation and induced apoptosis.	[7]
HEK293 (expressing CaSR)	77.28 nmol/L (EC ₅₀)	Activated the Calcium-Sensing Receptor (CaSR).	[1]
Chinese Hamster Ovary (CHO)	4 μ mol/L (EC ₅₀)	Inhibited TRP3 channels.	[10]
HeLa and NIH 3T3 Cells	\geq 30 μ mol/L	Induced ERK phosphorylation via calmodulin activation.	[2]
Rat Calcifying Vascular Cells	1 μ mol/L	Suppressed H_2O_2 -enhanced calcification by inhibiting JNK/p38 MAPK.	[12]

4. Experimental Protocols

Protocol 1: Preparation of Lanthanum Chloride Stock Solution

- Reagent: Lanthanum (III) chloride heptahydrate ($\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$), Molecular Weight: 371.37 g/mol .[\[8\]](#)
- Solvent: Use sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline). For some applications, DMSO can be used, but water is more common.[\[3\]](#)
- Calculation: To prepare a 100 mM stock solution, dissolve 3.714 g of $\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$ in 100 mL of sterile water.
- Procedure:
 - Weigh the required amount of $\text{LaCl}_3 \cdot 7\text{H}_2\text{O}$ powder in a sterile container.
 - Add the desired volume of sterile water.
 - Vortex or mix gently until the salt is completely dissolved.
 - Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile tube.
- Storage: Store the stock solution at 4°C for short-term use (weeks) or in aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Diagram 2: Experimental Workflow for Cell Treatment


[Click to download full resolution via product page](#)

Caption: General workflow for in vitro cell studies.

Protocol 2: General Cell Treatment and Viability Assessment (MTT Assay)

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
- Preparation of Treatment Media: Prepare serial dilutions of LaCl₃ from your stock solution in fresh, complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with no LaCl₃).
- Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 μ L of the prepared treatment media (including controls) to the respective wells.
- Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
- Viability Assessment (MTT Assay):
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
 - Carefully aspirate the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
 - Shake the plate gently for 10 minutes to ensure complete dissolution.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Diagram 3: LaCl₃ in PI3K/Akt-Mediated Chemosensitization

[Click to download full resolution via product page](#)

Caption: LaCl_3 inhibits the PI3K/Akt pathway.

5. Important Considerations

- Concentration: The effects of LaCl_3 are highly dose-dependent. It is critical to perform a dose-response curve to determine the optimal concentration for the desired effect (e.g., channel blockade vs. cytotoxicity) in your specific cell model.

- Precipitation: At higher concentrations, particularly in phosphate-rich media like DMEM, LaCl₃ can form insoluble lanthanum phosphate precipitates. Monitor media for cloudiness and consider using phosphate-free buffers for specific assays.
- Toxicity: While useful as a tool, lanthanum can be cytotoxic.[\[6\]](#)[\[13\]](#) Always include appropriate controls to distinguish the intended pharmacological effect from general toxicity.
- Specificity: La³⁺ is not a specific blocker for any single type of calcium channel. It is a broad-spectrum antagonist. Interpret results with this lack of specificity in mind.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Lanthanum induces extracellular signal-regulated kinase phosphorylation through different mechanisms in HeLa cells and NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Effect of lanthanum-induced blockade of calcium channels on nerve regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of lanthanum chloride on tumor growth and apoptosis in human ovarian cancer cells and xenograft animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lanthanum chloride causes blood–brain barrier disruption through intracellular calcium-mediated RhoA/Rho kinase signaling and myosin light chain kinase - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. Lanthanum chloride bidirectionally influences calcification in bovine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of TRP3 channels by lanthanides. Block from the cytosolic side of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lanthanum Chloride Sensitizes Cisplatin Resistance of Ovarian Cancer Cells via PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lanthanum chloride suppresses hydrogen peroxide-enhanced calcification in rat calcifying vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Lanthanum chloride induces autophagy in rat hippocampus through ROS-mediated JNK and AKT/mTOR signaling pathways - Metallomics (RSC Publishing) [pubs.rsc.org]
- 15. Lanthanum Chloride Induces Axon Abnormality Through LKB1-MARK2 and LKB1-STK25-GM130 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Lanthanum Chloride Heptahydrate in Cell Culture Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155567#lanthanum-chloride-heptahydrate-in-cell-culture-media>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com